molecular formula C10H16N4O B8804172 5-Amino-1-cyclohexyl-1H-pyrazole-4-carboxamide CAS No. 21254-07-9

5-Amino-1-cyclohexyl-1H-pyrazole-4-carboxamide

Cat. No. B8804172
CAS RN: 21254-07-9
M. Wt: 208.26 g/mol
InChI Key: NEMOBXGSUJGZAF-UHFFFAOYSA-N
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Description

5-Amino-1-cyclohexyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-1-cyclohexyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-cyclohexyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

21254-07-9

Product Name

5-Amino-1-cyclohexyl-1H-pyrazole-4-carboxamide

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

5-amino-1-cyclohexylpyrazole-4-carboxamide

InChI

InChI=1S/C10H16N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h6-7H,1-5,11H2,(H2,12,15)

InChI Key

NEMOBXGSUJGZAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C=N2)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

18 ml of 30% strength hydrogen peroxide solution are added to a solution of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (1.86 g, 9.81 mmol) in a mixture of 73 mi of ethanol and 90 ml of concentrated aqueous ammonia solution at room temperature, and the mixture is stirred at room temperature for 1 h. The nonaqueous solvents are then stripped off in a rotary evaporator. The product precipitates as solids from the remaining mixture and is filtered off with suction, washed with a little water and dried under high vacuum.
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73
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90 mL
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Synthesis routes and methods II

Procedure details

18 ml of 30% strength hydrogen peroxide solution are added to a solution of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (1.86 g, 9.81 mmol) in a mixture of 73 ml of ethanol and 90 ml of concentrated aqueous ammonia solution at room temperature, and the mixture is stirred at room temperature for 1 h. The nonaqueous solvents are then stripped off in a rotary evaporator. The product precipitates as solids from the remaining mixture and is filtered off with suction, washed with a little water and dried under high vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.86 g
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reactant
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73 mL
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solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

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